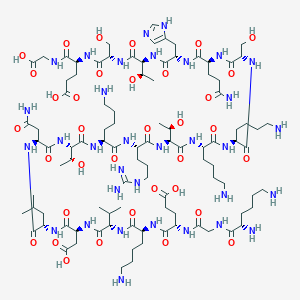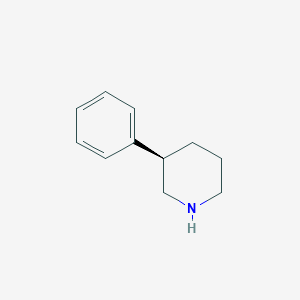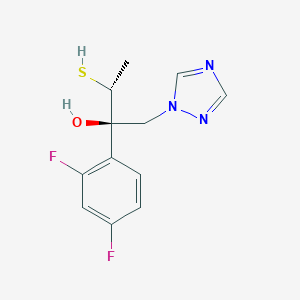
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Descripción general
Descripción
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, also known as DFB, is a chemical compound that has gained attention in scientific research due to its unique properties. DFB is a triazole-based compound that has been found to have potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is not fully understood. However, studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol interacts with various enzymes and proteins in cells, leading to the inhibition of their activity. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of ergosterol biosynthesis enzymes, leading to the disruption of fungal cell membrane integrity. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of histone deacetylases, leading to the induction of cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have various biochemical and physiological effects. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt cell membrane integrity, leading to the inhibition of fungal growth. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In insects, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt the activity of acetylcholinesterase, leading to the inhibition of nerve impulse transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its relatively simple synthesis process. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be synthesized using commercially available starting materials and can be obtained in high yields. Another advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its broad range of potential applications in various scientific fields.
One limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its limited solubility in water. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. Another limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its potential toxicity. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to be toxic to some organisms, including fish and bees.
Direcciones Futuras
There are many potential future directions for research on 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol. In medicine, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as an antifungal and anticancer agent. In agriculture, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a pesticide and herbicide. In materials science, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a ligand in the synthesis of MOFs.
Conclusion:
In conclusion, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, or 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, is a chemical compound that has potential applications in various scientific fields. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have antifungal and anticancer activity in medicine, insecticidal and herbicidal activity in agriculture, and potential use as a ligand in the synthesis of MOFs in materials science. Further research is needed to fully understand the mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have potential applications in various scientific fields. In medicine, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as an antifungal agent. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has antifungal activity against various strains of fungi, including Candida albicans. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use in cancer treatment. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has anticancer activity against various cancer cell lines.
In agriculture, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as a pesticide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has insecticidal activity against various insect pests, including aphids and whiteflies. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use as a herbicide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has herbicidal activity against various weed species.
In materials science, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be used as a ligand in the synthesis of MOFs.
Propiedades
Número CAS |
135272-34-3 |
|---|---|
Nombre del producto |
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol |
Fórmula molecular |
C12H13F2N3OS |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
Clave InChI |
XAIWELGWMZINMU-PRHODGIISA-N |
SMILES isomérico |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
SMILES canónico |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
Sinónimos |
2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol DFPMTB |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

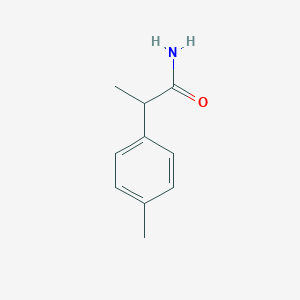
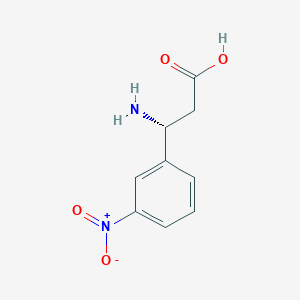








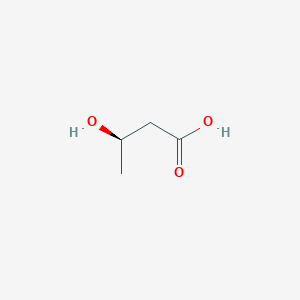
![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)
